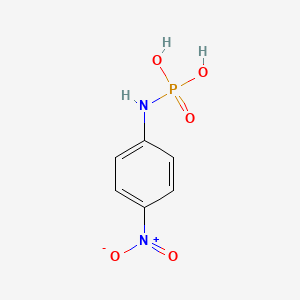
N-(4-Nitrophenyl)phosphoramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)phosphoramidic acid is an organic compound with the molecular formula C6H7N2O5P. It belongs to the class of phosphoramidic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups have been replaced with an amino or substituted amino group . This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)phosphoramidic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphoramidic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 4-nitroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Commonly performed using NaBH4 or hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitroaniline.
Reduction: N-(4-Aminophenyl)phosphoramidic acid.
Substitution: Various substituted phosphoramidic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramidic acids.
Biology: Employed in studies involving phosphorylation reactions and enzyme inhibition.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)phosphoramidic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism . The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)phosphoramidic acid can be compared with other phosphoramidic acids and nitrophenyl derivatives:
Eigenschaften
CAS-Nummer |
63542-05-2 |
|---|---|
Molekularformel |
C6H7N2O5P |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
(4-nitroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13) |
InChI-Schlüssel |
DJGIFHJAWDEPNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


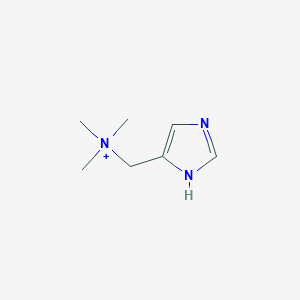
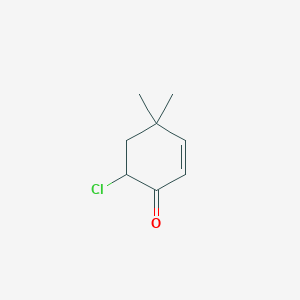
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
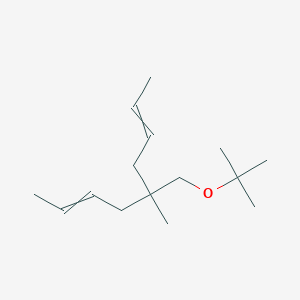
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)
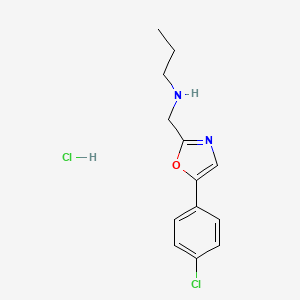

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
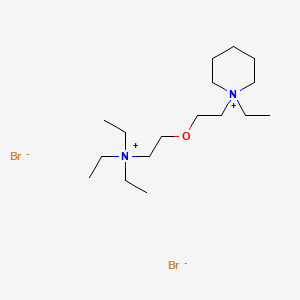

![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
